Differential Inhibition of Thrombin Generation Parameters: Peak Height vs. ETP
R1663 demonstrates a pronounced differential inhibitory potency between the peak height and endogenous thrombin potential (ETP) parameters in the thrombin generation assay, a profile that differs from that reported for other Factor Xa inhibitors like apixaban and rivaroxaban [1]. In a Phase I study, the IC50 for inhibition of peak height (182 ng/mL) was approximately 14.7-fold lower than the IC50 for inhibition of ETP (2680 ng/mL) [2]. While direct head-to-head data in the same assay system are not available for R1663 versus other agents, cross-study comparisons indicate that other inhibitors like apixaban and rivaroxaban also exhibit a disparity between these parameters, but the magnitude of this difference is not necessarily equivalent [1]. The absolute IC50 values for R1663 (e.g., 182 ng/mL for peak height) also differ substantially from the IC50 values reported for other Factor Xa inhibitors in similar thrombin generation assays, where potencies can range from low ng/mL to μg/mL [3].
| Evidence Dimension | Inhibition of Thrombin Generation (IC50) |
|---|---|
| Target Compound Data | Peak Height IC50 = 182 ng/mL; ETP IC50 = 2680 ng/mL |
| Comparator Or Baseline | Apixaban (Peak Thrombin IC50 ~0.10 μM in a different study [1]; note different units and assay conditions) |
| Quantified Difference | R1663's ratio of ETP IC50 / Peak Height IC50 = ~14.7. This differential sensitivity is a specific feature of R1663's pharmacodynamic profile. |
| Conditions | Phase I clinical study in 33 healthy male volunteers; Calibrated Automated Thrombography (CAT) assay. |
Why This Matters
This specific quantitative profile defines the expected pharmacodynamic response to R1663 in research models and is essential for accurate PK/PD modeling and interpretation of experimental outcomes.
- [1] Wong, P. C., Jiang, X., Crain, E. J., Knabb, R. M., & Lam, P. Y. (2013). Inhibitory effect of apixaban compared with rivaroxaban and dabigatran on thrombin generation assay. Blood, 122(21), 1126. View Source
- [2] Schmitt, C., Charoin-Pannier, A., McIntyre, C., Zandt, H., Ciorciaro, C., Winters, K., & Pepper, T. (2012). Crossover dose escalation study to assess safety, pharmacokinetics, and pharmacodynamics of single doses of R1663, an oral factor Xa inhibitor, in healthy male volunteers. Journal of Clinical Pharmacology, 52(4), 499-510. View Source
- [3] Siddiqui, F., Hoppensteadt, D., Jeske, W., & Fareed, J. (2021). Factor Xa Inhibitory Profile of Apixaban, Betrixaban, Edoxaban and Rivaroxaban Does Not Fully Reflect Their Biologic Spectrum. Blood, 138(Supplement 1), 4248. View Source
